N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
Description
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group attached to a phenyl ring substituted with a 3-methylimidazo[2,1-b]thiazole moiety. The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions, as detailed in analogous synthetic pathways .
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-9-8-19-13-14-12(7-16(9)13)10-3-5-11(6-4-10)15-20(2,17)18/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJQWDPSXFXPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thiazole derivatives have been reported to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Biological Activity
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13N3O2S2
- Molecular Weight : 307.39 g/mol
- Purity : Typically ≥ 95%
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, where the thiazole and imidazole moieties are critical for its biological activity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Antifungal Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit antifungal properties. For instance, a related compound showed activity against Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) comparable to established antifungals like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | Similar | Candida albicans |
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. In vitro studies indicated that certain derivatives inhibited cancer cell proliferation with IC50 values in the low micromolar range, suggesting potential as anticancer agents .
Table 2: Cytotoxicity Analysis
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
The biological activity of this compound is believed to involve inhibition of key enzymes involved in fungal ergosterol biosynthesis, similar to azole antifungals. Studies suggest that its derivatives interact with the CYP51 enzyme, crucial for ergosterol synthesis in fungi .
Structure-Activity Relationship (SAR)
The presence of electronegative substituents at specific positions on the phenyl ring enhances biological activity. For example, compounds with fluorine or chlorine groups showed improved antifungal effects due to increased lipophilicity and better interaction with biological targets .
Case Studies
- Antifungal Efficacy : A study evaluated several thiazole derivatives against various fungal strains, demonstrating that modifications at the para position significantly affected their antifungal potency.
- Cytotoxicity Profiles : Research involving NIH/3T3 cell lines highlighted that while some derivatives exhibited promising anticancer activity, they maintained a favorable safety profile with minimal cytotoxic effects on normal cells.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis strategies, and biological activities of compounds sharing the imidazo[2,1-b]thiazole or sulfonamide pharmacophores. Data are derived from peer-reviewed studies and chemical catalogs.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s methanesulfonamide group distinguishes it from analogs like EN300-265999 , which replaces sulfonamide with a dichloropyridine carboxamide, likely altering solubility and target selectivity .
- Compound 5 and 6a (IC50 ~1.2–1.4 μM) highlight the importance of the methylsulfonyl group for bioactivity, though the dimethylaminoethyl side chain in 6a enhances potency .
- Sulfentrazone, a pesticide, shares the sulfonamide group but incorporates a trifluoromethyltriazolinone ring, emphasizing the versatility of sulfonamides in agrochemical vs. pharmacological contexts .
Key Findings :
- Antimicrobial imidazo-thiadiazole derivatives demonstrate that nitrogen-rich heterocycles enhance activity against Gram-negative and Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
